molecular formula C8H12OS B155061 Furfuryl isopropyl sulfide CAS No. 1883-78-9

Furfuryl isopropyl sulfide

Cat. No. B155061
CAS RN: 1883-78-9
M. Wt: 156.25 g/mol
InChI Key: WCHRNAKORAINOJ-UHFFFAOYSA-N
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Description

Furfuryl isopropyl sulfide is a compound that can be synthesized from furfuryl mercaptan, which is known for its roasted-coffee aroma. The synthesis of various furfuryl sulfides, including the isopropyl variant, has been achieved by reacting furfuryl mercaptan with different alcohols. These compounds, including furfuryl isopropyl sulfide, are characterized by their distinct grassy or spicy odors, which differ from the aroma of the parent mercaptan .

Synthesis Analysis

The synthesis of furfuryl sulfides involves the reaction of furfuryl mercaptan with alcohols. In the case of furfuryl isopropyl sulfide, isopropanol would be the alcohol used in the reaction. The study on furfuryl sulfides does not specifically mention furfuryl isopropyl sulfide, but it can be inferred that the synthesis follows a similar pathway as other alkyl furfuryl sulfides .

Molecular Structure Analysis

The molecular structure of furfuryl isopropyl sulfide would consist of a furfuryl group attached to an isopropyl sulfide group. The infrared spectra of furfuryl sulfides have been studied, and a medium band at 1130 cm^-1 has been identified as characteristic of the furfuryl sulfide group. This information can be useful in identifying and confirming the presence of furfuryl isopropyl sulfide .

Chemical Reactions Analysis

While the specific chemical reactions of furfuryl isopropyl sulfide are not detailed in the provided papers, the general reactivity of furfuryl alcohol, a related compound, has been studied. Furfuryl alcohol can undergo metabolic activation to form DNA-reactive and mutagenic compounds through the action of sulfotransferases (SULTs). This process leads to the formation of DNA adducts, which have been studied in various mouse models . Although furfuryl isopropyl sulfide is not directly studied, the reactivity of furfuryl alcohol suggests that sulfides derived from it may also undergo metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of furfuryl isopropyl sulfide are not explicitly provided in the papers. However, the odor of furfuryl sulfides has been described as grassy or spicy, which is a notable physical property that distinguishes these compounds from furfuryl mercaptan . The chemical properties of furfuryl alcohol, which is structurally related to furfuryl isopropyl sulfide, include its ability to form DNA adducts upon metabolic activation, indicating a potential for mutagenicity . The synthesis of furfuryl alcohol from xylose in the presence of a sulfonated H-β zeolite catalyst in alcohol media, as described in one study, suggests that furfuryl isopropyl sulfide could potentially be synthesized in a similar manner, although this is not explicitly stated .

Scientific Research Applications

  • Chemistry : Furfuryl isopropyl sulfide is a synthetic compound with a molecular formula of C8H12OS and a molecular weight of 156.24 . It is a colorless liquid with a boiling point of 80°C at 12 mmHg and a specific gravity of 1.02 at 20°C . It is used in the synthesis of various chemical compounds .

  • Food Science : Furfuryl isopropyl sulfide is used as a flavoring agent. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe for consumption at current levels of intake .

  • Material Science : Furfuryl isopropyl sulfide is used in the production of various materials due to its chemical properties .

  • Environmental Science : Studies have been conducted on the impact of sulfur compounds like Furfuryl isopropyl sulfide on the environment . For example, it has been studied for its influence on the stability of β-Carotene under UVA irradiation .

  • Medicine : Although not directly used in medicine, Furfuryl isopropyl sulfide’s safety data sheet indicates that it can cause skin and eye irritation, suggesting that it should be handled with care in a laboratory setting .

  • Chemical Synthesis : Furfuryl isopropyl sulfide is used in the synthesis of various chemical compounds . .

  • Safety Measures : Furfuryl isopropyl sulfide can cause skin and eye irritation . Therefore, it should be handled with care in a laboratory setting, and protective measures such as gloves, eye protection, and face protection should be used .

  • Flavors and Fragrances : Furfuryl isopropyl sulfide can be used in the creation of flavors and fragrances due to its unique chemical properties .

  • Pharmaceutical Research : This compound can be used in pharmaceutical research as a building block for the synthesis of more complex molecules .

  • Material Sciences : With its core expertise in sulfur and heterocyclic chemistries, Furfuryl isopropyl sulfide has applications in the development of various materials .

  • Industrial Applications : Furfuryl isopropyl sulfide can be used in a range of industry sectors including the development, manufacturing, marketing, and distribution of premium chemicals .

Safety And Hazards

In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air . If ingested, clean mouth with water and drink afterwards plenty of water . It is also recommended to get medical attention immediately if symptoms occur .

properties

IUPAC Name

2-(propan-2-ylsulfanylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-7(2)10-6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRNAKORAINOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047665
Record name Furfuryl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; burnt, roasted, garlic, savory, coffee-like
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

79.00 to 80.00 °C. @ 12.00 mm Hg
Record name 2-[(Isopropylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.013-1.020 (20°)
Record name Furfuryl isopropyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl isopropyl sulfide

CAS RN

1883-78-9
Record name 2-[[(1-Methylethyl)thio]methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl isopropyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-[[(1-methylethyl)thio]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furfuryl isopropyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan, 2-[[(1-methylethyl)thio]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL ISOPROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTT266RL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-[(Isopropylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
The flavor characteristics of a food are derived mainly from its volatile components. Although the nonvolatiles also play an important role in the flavor of the foodstuff, this role is generally …
Number of citations: 10 books.google.com
DT Hughes, J Pelletier, S Rahman, S Chen… - Chemical …, 2017 - academic.oup.com
… Furfuryl isopropyl sulfide 61282 Linalyl formate 7894 Allyl … Furfuryl isopropyl sulfide 61282 Linalyl formate 7894 Allyl … Furfuryl isopropyl sulfide 61282 Linalyl formate 7894 Allyl …
Number of citations: 6 academic.oup.com
GL Zhang, HY Wu, Y Liang, J Song, WQ Gan, HM Hou - Molecules, 2019 - mdpi.com
The influence of 11 kinds of oxygen-containing sulfur flavor molecules was examined on β-carotene stability under UVA irradiation in ethanol system. Both the effects of sulfides on …
Number of citations: 1 www.mdpi.com
GL Zhang, Y Liang, JY Zhu, Q Jia, WQ Gan, LM Sun… - Food chemistry, 2015 - Elsevier
… methylthioethane, dibutyl sulfide, 3-(methylthio) propionaldehyde, methyl 3-methylthiopropionate, ethyl 3-methylthiopropionate, 2-methyl-3-(methylthio) furan, furfuryl isopropyl sulfide, …
Number of citations: 18 www.sciencedirect.com
A Mattia, AG Renwick - inchem.org
… of furfuryl isopropyl sulfide when used as a flavouring agent. … The NOEL for furfuryl isopropyl sulfide (No. 1077) in a 90-day … in the same metabolic pathways as furfuryl isopropyl sulfide. …
Number of citations: 2 www.inchem.org
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
… , JECFA no: 1062) and furfuryl methyl sulfide (FL-no: 13.053, JECFA no: 1076), which would be expected to participate in the same metabolic pathways as furfuryl isopropyl sulfide. …
Number of citations: 2 efsa.onlinelibrary.wiley.com
H Hongman, W Yifang, Z Gongliang… - Journal of food …, 2018 - Wiley Online Library
In this study, 10 different sulfide flavor compounds commonly used as food additives were screened for antiquorum‐sensing activity. Among these, diallyl disulfide (DADS) and methyl 2‐…
Number of citations: 13 ift.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
… , JECFA no: 1062) and furfuryl methyl sulfide (FL-no: 13.053, JECFA no: 1076), which would be expected to participate in the same metabolic pathways as furfuryl isopropyl sulfide. …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… as the supporting substance furfuryl isopropyl sulfide [FL-no: 13.032] and therefore to have same toxicological properties. No effects were observed for furfuryl isopropyl sulfide in a 90-…
Number of citations: 14 efsa.onlinelibrary.wiley.com

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